Product packaging for APDye 546 Azide Plus(Cat. No.:)

APDye 546 Azide Plus

Cat. No.: B13708313
M. Wt: 1040.2 g/mol
InChI Key: CHHIRVMDTPHEJD-UHFFFAOYSA-N
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Description

Evolution of Fluorescent Tagging Reagents in Molecular and Cellular Biology

The journey of fluorescent tagging began with the use of small organic dyes and has progressed significantly over the decades. Initially, labeling was often restricted to fixed, non-living samples. A major breakthrough came with the discovery and development of Green Fluorescent Protein (GFP) and its spectral variants, which allowed for the genetic encoding of fluorescent tags and the visualization of proteins in living cells. tocris.comthermofisher.comresearchgate.netthermofisher.comneb.com

However, the large size of fluorescent proteins can sometimes interfere with the function of the protein of interest. This limitation, along with the desire for greater chemical and photophysical diversity, spurred the development of smaller, more robust fluorescent probes. nobelprize.org These probes can be attached to biomolecules through specific chemical reactions, offering an alternative to genetic tagging. axispharm.com This has led to the rise of bioorthogonal chemistry as a key tool in the molecular biologist's arsenal.

Principles of Bioorthogonal Chemical Reactions for Molecular Probing

Coined by Carolyn R. Bertozzi, the term "bioorthogonal chemistry" refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. hellobio.com These reactions are characterized by several key principles:

Selectivity: The reacting partners must be mutually reactive only with each other, even in the complex milieu of the cell. rndsystems.comactivemotif.com

Biocompatibility: The reagents and the resulting linkage must be non-toxic and stable in aqueous environments at physiological pH and temperature. axispharm.com

Kinetics: The reaction should proceed at a reasonable rate at the low concentrations typical of biological systems. axispharm.com

Orthogonality: The reactive groups should be abiotic, meaning they are not naturally found in biological systems, thus avoiding side reactions. hellobio.com

A cornerstone of bioorthogonal chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction that forms a stable triazole linkage. activemotif.com However, the potential toxicity of copper has led to the development of copper-free alternatives, such as strain-promoted azide-alkyne cycloaddition (SPAAC), and modifications to the CuAAC reaction that allow for lower copper concentrations. hellobio.com

Overview of APDye 546 Azide (B81097) Plus within Contemporary Fluorescent Labeling Technologies

APDye 546 Azide Plus is a fluorescent probe that belongs to the class of advanced bioorthogonal labeling reagents. It is an orange-fluorescent dye equipped with an azide functional group, making it suitable for click chemistry reactions. rndsystems.com The "Plus" designation in its name, as seen with similar dyes like APDye 647 Azide Plus, signifies a key innovation: the incorporation of a copper-chelating system into the dye's structure.

This integrated chelating system enhances the kinetics of the copper-catalyzed click reaction. By efficiently complexing with copper ions, it allows for a more active catalytic species, which can lead to faster and more efficient labeling, even at reduced copper concentrations. This feature is particularly advantageous for applications in living cells, where minimizing copper-induced toxicity is crucial. thermofisher.com

This compound is designed to react with alkyne-modified biomolecules. These alkyne groups can be metabolically incorporated into proteins, glycans, or other cellular components, or they can be introduced through other chemical modification strategies. Once the alkyne-tagged biomolecule is in place, this compound can be introduced to specifically and covalently label the target, enabling its visualization through fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods. rndsystems.com

Table 1: Spectroscopic and Chemical Properties of this compound

PropertyValue
Excitation Maximum (λex) ~554 nm
Emission Maximum (λem) ~570 nm
Reactive Group Azide (-N3)
Primary Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Key Feature Integrated copper-chelating system for enhanced kinetics
Solubility Water-soluble

Data is compiled from supplier technical information. rndsystems.com

Table 2: Comparison of Bioorthogonal Labeling Strategies

Labeling StrategyKey FeaturesAdvantagesLimitations
Fluorescent Proteins (e.g., GFP) Genetically encoded tag.Live-cell imaging, high specificity.Large size can perturb protein function.
Standard CuAAC Azide-alkyne reaction with copper catalyst.High efficiency, stable linkage.Copper toxicity can be a concern in live cells.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free reaction with strained alkynes.Biocompatible, no need for a metal catalyst.Can have slower kinetics than CuAAC.
Enhanced CuAAC (e.g., with "Plus" dyes) CuAAC with reagents containing a copper-chelating system.Faster kinetics, can be used with lower copper concentrations, improved biocompatibility over standard CuAAC.Still requires the presence of copper.

This table provides a simplified overview of different labeling approaches.

Detailed Research Findings

While specific peer-reviewed publications focusing exclusively on this compound are not abundant, the principles behind its design are well-documented in the broader context of bioorthogonal chemistry. Research on other "Azide Plus" dyes, such as APDye 647 Azide Plus, demonstrates that the integrated copper-chelating moiety leads to significantly improved performance in CuAAC reactions. These studies show that the enhanced reactivity is particularly beneficial for detecting low-abundance targets and improving the signal-to-noise ratio in complex biological samples.

The utility of azide-functionalized dyes with similar spectral properties to APDye 546 has been demonstrated in a variety of applications. These include the labeling of proteins, glycans, and other biomolecules in both fixed and living cells for subsequent analysis by fluorescence microscopy and flow cytometry. The ability to perform these labeling reactions with high efficiency and specificity is a testament to the power of bioorthogonal chemistry in modern biological research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H57N11O12S3 B13708313 APDye 546 Azide Plus

Properties

Molecular Formula

C45H57N11O12S3

Molecular Weight

1040.2 g/mol

IUPAC Name

13-[4-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate

InChI

InChI=1S/C45H57N11O12S3/c1-25-21-44(3,4)50-36-30(25)19-33-35(34-20-31-26(2)22-45(5,6)51-37(31)41(71(65,66)67)39(34)68-38(33)40(36)70(62,63)64)29-11-10-27(18-32(29)43(58)55(7)16-17-69(59,60)61)42(57)48-13-9-15-56-24-28(52-54-56)23-47-12-8-14-49-53-46/h10-11,18-20,24-26,47,50H,8-9,12-17,21-23H2,1-7H3,(H,48,57)(H,59,60,61)(H,62,63,64)(H,65,66,67)

InChI Key

CHHIRVMDTPHEJD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC2=C(C3=C(C=C12)C(=C4C=C5C(CC([NH+]=C5C(=C4O3)S(=O)(=O)O)(C)C)C)C6=C(C=C(C=C6)C(=O)NCCCN7C=C(N=N7)CNCCCN=[N+]=[N-])C(=O)N(C)CCS(=O)(=O)O)S(=O)(=O)[O-])(C)C

Origin of Product

United States

The Apdye 546 Azide Plus Platform: Design, Reactivity, and Enhanced Performance

Structural Framework of the APDye 546 Fluorophore

The APDye 546 fluorophore is a bright, orange-fluorescent dye that is structurally identical to Alexa Fluor® 546. axispharm.com Its robust chemical architecture is central to its utility in a wide array of research applications.

Chromophore Characteristics and Spectral Profile Utility in Research

The core of the APDye 546 fluorophore is its chromophore, the component of the molecule responsible for absorbing and emitting light. This dye exhibits a distinct spectral profile, with an absorption maximum around 554-556 nm and an emission maximum at approximately 570-573 nm. axispharm.comaxispharm.com This places it in the orange-red portion of the visible spectrum, making it compatible with common laser lines, such as the 488 nm and 532 nm lasers, frequently used in fluorescence microscopy and flow cytometry. axispharm.comthermofisher.com

The dye's utility is further enhanced by its pH-insensitivity over a broad range (pH 4-10), ensuring stable and consistent signal generation under diverse experimental conditions. axispharm.comaatbio.com This stability is a critical feature for quantitative fluorescence-based assays where fluctuations in pH could otherwise compromise the results. The bright and stable fluorescence, coupled with low background signal, provides high-contrast images essential for detailed cellular analysis. axispharm.com

Table 1: Spectral Properties of APDye 546

Property Value Reference
Excitation Maximum 554-556 nm axispharm.comaxispharm.com
Emission Maximum 570-573 nm axispharm.comaxispharm.com
Extinction Coefficient ~112,000 cm⁻¹M⁻¹ aatbio.comfishersci.se
Laser Line Compatibility 488 nm, 532 nm axispharm.comthermofisher.com
pH Insensitivity Range 4-10 axispharm.comaatbio.com

Photophysical Considerations for Advanced Imaging Applications

For advanced imaging techniques, the photophysical properties of a fluorophore are paramount. APDye 546 exhibits high fluorescence quantum yield and superior photostability, which are crucial for detecting low-abundance biological targets with high sensitivity. thermofisher.comaatbio.com Its resistance to photobleaching allows for extended imaging sessions without significant loss of signal, a key requirement for time-lapse microscopy and other long-term studies. axispharm.com

Furthermore, the hydrophilic nature of the dye minimizes aggregation, which can lead to signal quenching and artifacts in imaging. aatbio.com This property ensures that the dye molecules remain well-dispersed, leading to clearer signals and more accurate localization of the target biomolecules. The ability to conjugate APDye 546 to proteins at high molar ratios without significant self-quenching results in brighter conjugates and enhanced detection sensitivity. thermofisher.comaatbio.com

Integrated Azide (B81097) Plus Technology: A Mechanistic Elucidation

The "Azide Plus" designation signifies a significant advancement over standard azide-functionalized dyes. This technology incorporates a complete copper-chelating system directly into the azide-containing molecule, transforming it from a passive reactant into an active participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." vectorlabs.com2bscientific.com

Role of the Intramolecular Copper-Chelating System

The Azide Plus technology is built upon the principle of chelation-assisted catalysis. researchgate.net The molecular structure of APDye 546 Azide Plus includes a moiety that acts as a strong copper-chelating system. baseclick.eubaseclick.eu This intramolecular system is designed to form a strong and active complex with copper(I) ions, which are the catalytic species in the CuAAC reaction. vectorlabs.com2bscientific.com By positioning the copper catalyst in close proximity to the azide group, the local concentration of the catalyst at the reaction site is dramatically increased. vectorlabs.com2bscientific.com This is a critical enhancement, as the association of the Cu(I) ion with the azide is considered a rate-determining step in the catalytic cycle. vectorlabs.com2bscientific.com

Catalytic Enhancement and Reaction Kinetics in Bio-Conjugation

The integration of the copper-chelating system directly into the azide probe leads to a significant acceleration of the CuAAC reaction. vectorlabs.comnih.gov This makes the Azide Plus probe both a reactant and a catalyst in the reaction. vectorlabs.combaseclick.eubaseclick.eu As a result, the reaction displays much faster kinetics compared to reactions using conventional azides that rely on external copper-chelating ligands like THPTA or BTTAA. vectorlabs.com2bscientific.com In fact, the kinetic enhancement provided by the picolyl azide (a type of chelating azide) is so substantial that it can compensate for the absence of an external accelerating ligand or a tenfold reduction in the copper concentration. nih.gov This unprecedented reactivity is particularly valuable for the detection of low-abundance targets where a high signal-to-noise ratio is essential. vectorlabs.com2bscientific.com The reaction becomes bimolecular and can proceed almost instantaneously even under dilute conditions. vectorlabs.comresearchgate.net

Table 2: Comparison of Azide Technologies in CuAAC Reactions

Feature Conventional Azide Picolyl Azide Azide Plus Reference
Copper Chelation Relies on external ligands (e.g., THPTA) Incomplete intramolecular chelation Complete intramolecular chelating system vectorlabs.com
Role in Reaction Reactant only Reactant with some catalytic assistance Reactant and catalyst vectorlabs.combaseclick.eubaseclick.eu
Reaction Kinetics Slower Faster than conventional azides Significantly faster, almost instantaneous vectorlabs.com2bscientific.comnih.gov
Copper Requirement Higher concentration Reduced concentration Lower concentration baseclick.eubaseclick.eunih.gov
Biocompatibility Lower, potential for copper toxicity Improved Highly improved vectorlabs.com2bscientific.comresearchgate.net

Implications for Improved Biocompatibility and Reaction Efficiency

A major challenge in applying CuAAC reactions in living systems is the potential toxicity of copper ions, which can cause cellular damage. nih.govbiorxiv.org By dramatically increasing the efficiency of the reaction, the Azide Plus technology allows for the use of significantly lower concentrations of copper catalyst. baseclick.eubaseclick.eu This reduction in the required copper concentration directly translates to improved biocompatibility, making it possible to perform these reactions in complex biological media and even on the surface of living cells with minimal toxicity. vectorlabs.comresearchgate.netnih.gov The ability to achieve efficient ligation at low concentrations and with only one equivalent of copper is a significant step forward for in vivo labeling experiments. researchgate.net This enhanced efficiency and biocompatibility make this compound a powerful tool for a wide range of applications, including the labeling and detection of proteins, nucleic acids, and other biomolecules in their native environments. vectorlabs.com2bscientific.com

Methodological Applications of Apdye 546 Azide Plus in Bioorthogonal Click Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methodologies with APDye 546 Azide (B81097) Plus

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient reaction that forms a stable triazole linkage between an azide and a terminal alkyne. axispharm.cominterchim.fr This reaction is widely used for conjugating fluorophores like APDye 546 Azide Plus to alkyne-modified biomolecules. thermofisher.com The "Plus" designation signifies that the dye contains an integrated copper-chelating motif, making it both a reactant and a catalyst in the reaction, which allows for significant improvements in reaction efficiency, especially in complex biological media. baseclick.eu2bscientific.com

Optimizing CuAAC reaction conditions is critical to ensure efficient labeling while minimizing potential damage to biological samples, particularly in live cells where copper toxicity is a concern. frontiersin.org The standard reaction setup involves a copper(II) source like copper(II) sulfate (B86663) (CuSO₄), which is reduced in situ to the active copper(I) state by an agent such as sodium ascorbate. nih.govbeilstein-journals.org

Key parameters for optimization include the concentrations of the copper catalyst, the reducing agent, and the choice of solvent. For live-cell labeling, copper concentrations must be carefully managed; concentrations as low as 50 µM have been used successfully, though higher levels can impact cell viability. frontiersin.org The intrinsic chelating properties of this compound are particularly advantageous in this context, as they can facilitate efficient reactions even with reduced amounts of copper, thereby enhancing the biocompatibility of the labeling protocol. baseclick.eu A common practice to protect the catalyst and substrates is to first mix the CuSO₄ with a ligand before adding it to the solution containing the azide and alkyne, with the reaction being initiated by the addition of sodium ascorbate. nih.gov

ParameterTypical Starting PointConsiderations for Optimization
Copper Source 50-100 µM CuSO₄Lower concentrations are preferred for live cells to reduce toxicity. This compound may allow for further reduction. baseclick.eufrontiersin.org
Reducing Agent 5 mM Sodium AscorbateA sufficient excess is needed to maintain the copper in the active Cu(I) state. nih.gov
Ligand See Section 3.1.2The internal chelator in this compound may reduce or eliminate the need for an external ligand. 2bscientific.com
Solvent Aqueous Buffer (e.g., PBS, HEPES) with Co-solvent (e.g., DMSO)The choice of buffer and co-solvent should ensure the solubility of all components without denaturing the biological sample. beilstein-journals.org
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures. csic.es
pH ~7.0-8.0The reaction is generally tolerant of a range of pH values, making it suitable for physiological conditions. interchim.frbeilstein-journals.org

In traditional CuAAC reactions, external ligands play a crucial role in stabilizing the catalytically active Cu(I) oxidation state, preventing its deactivation, and accelerating the cycloaddition. nih.govnih.gov Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are commonly used in aqueous systems to enhance reaction kinetics and protect biomolecules from copper-mediated damage. 2bscientific.cominterchim.fr

However, this compound represents an advanced approach where the copper-chelating functionality is built directly into the fluorophore's molecular structure. baseclick.eu2bscientific.com This design creates a strong, active copper complex with the dye itself, effectively making the probe a participant and a catalyst. baseclick.eu This "chelation-assisted" mechanism significantly enhances reactivity and can obviate the need for additional external ligands, simplifying the reaction setup. 2bscientific.comresearchgate.net This is particularly beneficial for achieving rapid labeling of low-abundance targets where a high signal-to-noise ratio is required. 2bscientific.com

Ligand StrategyMechanismKey AdvantagesTypical Use Case
External Ligand (e.g., THPTA) Stabilizes Cu(I) in aqueous solution, accelerates reaction. 2bscientific.comImproves kinetics and biocompatibility with conventional azides. interchim.frLabeling with standard azide fluorophores.
Internal Chelation (Azide Plus) The azide molecule itself contains a complete copper-chelating system. 2bscientific.comFaster kinetics, allows for lower copper concentrations, simplifies reaction mixture. baseclick.euHigh-sensitivity detection, labeling of delicate or copper-sensitive systems.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Methodologies Utilizing this compound

To overcome the inherent toxicity of the copper catalyst in live-cell imaging, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This copper-free click reaction utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide without the need for a catalyst. axispharm.comthermofisher.com this compound is fully compatible with this methodology, providing a bioorthogonal labeling strategy for sensitive biological systems. axispharm.com

The driving force for SPAAC is the ring strain of cyclooctyne derivatives. Various cyclooctynes have been engineered to optimize reaction kinetics and stability. This compound can react with a range of these molecules, including dibenzocyclooctyne (DBCO or DIBO) and other variants. jenabioscience.comthermofisher.cn These reactions proceed efficiently at physiological temperatures and are highly specific, with the azide and cyclooctyne groups not undergoing side reactions with other biological functional groups. thermofisher.cn This makes the combination of APDye 546 Azide and a cyclooctyne-tagged biomolecule an excellent choice for in vivo imaging and for applications where copper could interfere with protein function, such as labeling near fluorescent proteins like GFP. thermofisher.cn

The choice between CuAAC and SPAAC depends on the specific requirements of the experiment, primarily balancing the need for speed against biocompatibility. CuAAC, especially when accelerated by ligands or using advanced probes like this compound, generally offers faster kinetics. 2bscientific.comnih.gov However, the requirement for a copper catalyst, even at low concentrations, can be a significant drawback for live-cell studies. thermofisher.cn

SPAAC eliminates the issue of copper cytotoxicity entirely, making it the preferred method for many live-cell and in vivo applications. nih.gov While early versions of SPAAC were slower than CuAAC, the development of highly reactive cyclooctynes has narrowed this gap. nih.gov For some applications, the reaction kinetics of SPAAC are comparable to CuAAC and can reach saturation within minutes to an hour on live cells. nih.gov

FeatureCuAAC with this compoundSPAAC with APDye 546 Azide
Catalyst Copper(I)None (strain-promoted) thermofisher.com
Biocompatibility Good, but copper can be toxic at higher concentrations. frontiersin.orgthermofisher.cnExcellent; completely copper-free and bioorthogonal. nih.gov
Reaction Kinetics Very fast, enhanced by the internal chelator of the "Plus" azide. baseclick.eu2bscientific.comFast, dependent on the reactivity of the specific cyclooctyne used. nih.gov
Primary Application Fixed cells, in vitro conjugation, cell lysates, applications where low copper is tolerated. frontiersin.orgbeilstein-journals.orgLive-cell imaging, in vivo studies, labeling of copper-sensitive proteins. nih.govthermofisher.cn
Reagents Alkyne-modified target, Azide Plus dye, CuSO₄, reducing agent. axispharm.comCyclooctyne-modified target, Azide dye. axispharm.com

Advanced Strategies for Target-Specific Labeling with this compound

The specificity of click chemistry is leveraged through advanced strategies that introduce the alkyne or azide handle onto a specific biomolecule of interest. This compound then serves as the fluorescent reporter that attaches to this handle.

One powerful method is metabolic labeling , where cells are supplied with a metabolic precursor containing a bioorthogonal handle. For example, L-azidohomoalanine (AHA), an analog of methionine, can be incorporated into newly synthesized proteins during translation. thermofisher.com These azide-tagged proteins can then be specifically labeled with an alkyne-functionalized dye.

Another approach is enzymatic labeling . This involves using a specific enzyme to attach a handle to a target protein. For instance, a mutant E. coli lipoic acid ligase (LplA) can site-specifically ligate an azide-functionalized probe onto a protein fused with a short recognition peptide sequence (LAP). nih.gov The azide-labeled protein is then available for reaction with a cyclooctyne-conjugated fluorophore.

Finally, antibody-based labeling involves conjugating the alkyne or azide handle to an antibody that specifically recognizes a target protein. The subsequent click reaction with this compound allows for targeted fluorescent labeling in applications like immunofluorescence. axispharm.com These strategies enable researchers to direct the bright fluorescence of this compound to precise molecular targets within the complex environment of a cell.

Targeting StrategyDescriptionKey Advantage
Metabolic Labeling A bioorthogonal handle (e.g., azide) is incorporated into a class of biomolecules (e.g., proteins, glycans) through cellular metabolism. thermofisher.comAllows for the labeling of newly synthesized molecules to study dynamic processes.
Enzymatic Labeling An enzyme is used to site-specifically attach a bioorthogonal handle to a protein bearing a recognition tag. nih.govProvides highly specific, covalent labeling at a precise location on a target protein.
Antibody Conjugation An antibody specific to a target antigen is chemically conjugated with an alkyne or azide handle for subsequent click reaction. axispharm.comLeverages the high specificity of antibody-antigen binding for targeted detection.

Sequential Bioorthogonal Reactions Employing this compound

The bioorthogonal nature of click chemistry allows for the development of multiplexed labeling experiments where multiple targets can be visualized simultaneously within the same sample. acs.org Sequential bioorthogonal reactions involve the use of two or more distinct and non-cross-reactive (orthogonal) labeling chemistries. nih.gov this compound, through its participation in CuAAC, can be a component of such a sequential scheme.

The key to a sequential labeling strategy is the orthogonality of the reaction pairs. The CuAAC reaction involving this compound and a terminal alkyne is orthogonal to several other bioorthogonal reactions, including:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne (e.g., BCN, DBCO) without a copper catalyst. chemie-brunschwig.chthermofisher.com A biological system can be tagged with both a terminal alkyne and a cyclooctyne. The cyclooctyne can be labeled first with an azide-bearing dye of one color, followed by the copper-catalyzed reaction of the terminal alkyne with this compound. nih.gov

Tetrazine Ligation: This is an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO) or alkyne. acs.orgbldpharm.com This reaction is extremely fast and orthogonal to both CuAAC and SPAAC, enabling three-color or even four-color imaging when combined. acs.org

A typical sequential labeling workflow could involve:

Introducing Multiple Tags: Introduce two or more different bioorthogonal tags into the biological sample. For instance, one cell population could be metabolically labeled with a terminal alkyne (e.g., HPG) while another is labeled with a strained alkyne (e.g., a cyclooctyne-modified sugar).

First Bioorthogonal Reaction: Perform the first labeling reaction. For example, the strained alkyne is labeled via a copper-free SPAAC reaction with an azide-functionalized fluorophore of a different color (e.g., a blue or green dye).

Wash and Second Reaction: After washing away the excess of the first dye, the second reaction is initiated. A reaction cocktail containing this compound, a copper(I) source, and a protective ligand is added to label the terminal alkyne-tagged biomolecules. nih.gov

This approach has been used to differentiate and visualize distinct sets of biomolecules, such as two different protein populations, on a single blot membrane or within fixed cells. nih.gov The compatibility of CuAAC with other bioorthogonal reactions like tetrazine ligation and SPAAC provides a powerful and expandable toolkit for complex biological investigations, allowing researchers to dissect multiple cellular processes simultaneously. acs.org

Reaction 1 (with this compound) Orthogonal Reaction 2 Reactive Partners (Reaction 2) Key Feature
Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Strained Cyclooctyne (e.g., DBCO, BCN)Sequential labeling is possible by performing the copper-free SPAAC reaction first, followed by the CuAAC reaction. nih.gov
Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Tetrazine LigationTetrazine + Trans-cyclooctene (TCO)The two reactions are fully compatible and can be used for multiplexed labeling due to their distinct chemical mechanisms. acs.org

Comprehensive Bioconjugation Strategies Utilizing Apdye 546 Azide Plus

Protein Labeling and Functionalization

The conjugation of fluorescent dyes to proteins is fundamental for visualizing and quantifying their expression, localization, and interactions. Click chemistry provides a powerful tool for this purpose, allowing for the specific attachment of probes like APDye 546 Azide (B81097) Plus to proteins that have been modified to contain an alkyne group.

In proteomics, achieving site-specific labeling is crucial to ensure homogeneity and preserve protein function. This is often accomplished by introducing unnatural amino acids (UAAs) containing bioorthogonal functional groups (i.e., an alkyne or azide handle) into the protein's sequence. jenabioscience.combiorxiv.org

One established method is the use of amber suppression technology, where a UAA such as p-azido-L-phenylalanine or an alkyne-containing equivalent is incorporated at a specific site in response to a TAG stop codon during protein translation. biorxiv.org Another strategy, known as bioorthogonal non-canonical amino acid tagging (BONCAT), involves the metabolic incorporation of analogs like azidohomoalanine (AHA) in place of methionine, allowing for the labeling of newly synthesized proteins. springernature.com

Once the alkyne handle is incorporated site-specifically into the protein of interest, APDye 546 Azide Plus can be used for the fluorescent tagging step. The high reactivity of the "Azide Plus" formulation is beneficial for selectively labeling the target protein, even at low concentrations, within a complex cell lysate. pnas.orgjenabioscience.com This approach enables advanced proteomics workflows, such as "Click-MS," where a single protein of interest can be selectively enriched from crude cell extracts for the identification of protein-protein interactions. biorxiv.org

Recombinant proteins and synthetic peptides can be designed to include alkyne-bearing amino acids, such as propargyl-glycine, at specific positions. oup.com This premeditated inclusion of a click handle allows for straightforward, site-specific fluorescent labeling with this compound. The reaction is highly selective, forming a stable triazole linkage between the dye and the peptide or protein without affecting other amino acid residues. researchgate.net This method is superior to traditional amine-reactive labeling (e.g., using NHS esters), which targets multiple lysine (B10760008) residues and can lead to heterogeneous products with compromised biological activity. A typical workflow involves dissolving the alkyne-modified peptide and the azide dye in a suitable buffer system, followed by the addition of a copper(I) catalyst to initiate the cycloaddition reaction. oup.com

Fluorescently labeled antibodies are indispensable tools for a multitude of immunological assays, including immunofluorescence microscopy, flow cytometry, and Western blotting. researchgate.net Conjugating this compound to an antibody via click chemistry yields a highly specific and brightly fluorescent immunological probe.

To achieve this, the antibody must first be modified to introduce an alkyne handle. This can be done through site-specific methods, such as enzymatic modification or the incorporation of unnatural amino acids into the antibody sequence, which ensures that the dye is attached away from the antigen-binding site, thereby preserving its functionality. The alkyne-modified antibody is then reacted with this compound in a copper-catalyzed reaction to form the final, covalently labeled conjugate. This method provides precise control over the dye-to-antibody ratio, resulting in homogenous and highly reproducible batches of fluorescent probes.

Nucleic Acid Modification and Detection

Labeling nascent DNA and RNA is critical for studying genome replication, transcription dynamics, and gene regulation. Metabolic labeling with nucleoside analogs containing bioorthogonal handles, followed by click chemistry, has become a cornerstone of this research area.

The study of DNA synthesis and cell proliferation can be accomplished by metabolically labeling cells with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an alkyne-modified analog of thymidine. pnas.org EdU is incorporated into newly synthesized DNA by cellular polymerases. Following incorporation, the alkyne groups present in the genomic DNA can be detected with high sensitivity and specificity using this compound.

The click reaction is initiated by adding a reaction cocktail containing the fluorescent azide, a copper(I) source, and a reducing agent to the fixed and permeabilized cells. pnas.org The small size of the azide dye allows for efficient penetration into the cell nucleus, enabling the covalent labeling of the EdU-containing DNA. This method is significantly faster and less harsh than the traditional BrdU-based detection, which requires DNA denaturation and antibody-based detection. The resulting fluorescent signal allows for the precise visualization of DNA replication in imaging applications. pnas.org

Similar to DNA labeling, nascent RNA can be tagged for transcriptomic analysis using the alkyne-modified nucleoside 5-ethynyluridine (B57126) (EU). nih.govpnas.org Cells cultured in the presence of EU will incorporate it into newly transcribed RNA. These EU-labeled transcripts can then be visualized or isolated. For imaging, a click reaction is performed with a fluorescent azide like this compound, allowing for the microscopic analysis of global RNA synthesis and localization. nih.govjenabioscience.com

For transcriptomic studies, such as RNA sequencing, the EU-labeled RNA is typically reacted with an azide-modified biotin (B1667282) tag. nih.gov This allows for the subsequent enrichment of the nascent RNA population using streptavidin-coated beads, separating it from the pre-existing, unlabeled RNA pool. This powerful technique enables the study of RNA dynamics, including transcription rates and turnover, on a transcriptome-wide scale. nih.govspringernature.com The efficiency of the click reaction is paramount for these applications, ensuring sensitive capture and detection of newly synthesized transcripts.

Table of Mentioned Compounds

4.3. Lipid and Carbohydrate Probe Development4.3.1. Metabolic Labeling Approaches for Glycans and Lipids

This compound is a fluorescent probe that plays a significant role in the field of bioconjugation, particularly in the development of probes for lipids and carbohydrates. One of the primary methods for this is through metabolic labeling. This technique involves introducing a bioorthogonal functional group, such as an azide, into a target biomolecule through the cell's own metabolic pathways. For instance, cells can be cultured with a modified monosaccharide or fatty acid that contains an azide group. These precursors are then incorporated into newly synthesized glycans or lipids. The azide group, now part of the cellular structure, is ready to react with a complementary alkyne- or cyclooctyne-containing fluorescent dye, such as APDye 546, via a click chemistry reaction. This allows for the specific and efficient labeling of these biomolecules for visualization and analysis.

The "Plus" designation in this compound indicates the presence of a PEG linker arm. This polyethylene (B3416737) glycol spacer is advantageous as it increases the water solubility of the dye and reduces steric hindrance, which can improve the efficiency of the click reaction between the dye and the azide-modified biomolecule. This is particularly important when labeling complex structures within the cellular environment.

4.3.2. Visualization of Cellular Membrane Components

The cell membrane is a complex and dynamic structure composed of a lipid bilayer and associated proteins and carbohydrates. This compound, in conjunction with metabolic labeling, provides a powerful tool for visualizing these components. By metabolically incorporating azide-modified lipids or sugars, researchers can specifically tag and image the cellular membrane. Following the incorporation of the azide-modified precursors, the cells are treated with an alkyne- or DBCO-modified version of APDye 546. The resulting click reaction leads to the covalent attachment of the bright and photostable APDye 546 fluorophore to the membrane components, allowing for high-resolution imaging of the membrane's structure and dynamics.

This approach has been utilized to study various aspects of membrane biology, including lipid rafts, membrane trafficking, and the distribution of specific glycans on the cell surface. The brightness and photostability of the APDye 546 fluorophore are critical for these applications, enabling long-term imaging and the detection of low-abundance components.

Feature
Description
Target BiomoleculesGlycans, LipidsLabeling StrategyMetabolic labeling with azide-modified precursors followed by click chemistryFluorophoreAPDye 546Key AdvantageSpecific and efficient labeling for high-resolution imaging of membrane components
4.4. Cellular and Subcellular Component Tagging for Biological Investigations4.4.1. Labeling of Organelles and Intracellular Structures

Beyond the cell membrane, this compound can be used to label various organelles and intracellular structures. This is often achieved by targeting specific proteins or other biomolecules that are localized to a particular organelle. For example, if a protein of interest that resides in the mitochondria is expressed with a bioorthogonal handle (e.g., an unnatural amino acid with an alkyne group), this compound can then be used to specifically label the mitochondria. This allows for the visualization of the organelle's morphology and dynamics within the living cell.

This targeted labeling strategy can be applied to a wide range of intracellular structures, including the endoplasmic reticulum, Golgi apparatus, and the cytoskeleton. The ability to specifically tag these structures with a bright and photostable fluorophore like APDye 546 is invaluable for studying their function and their interactions with other cellular components.

4.4.2. Cell-Surface Protein and Receptor Profiling

The proteins and receptors on the cell surface play critical roles in cell signaling, adhesion, and communication. This compound provides a versatile tool for profiling these cell-surface molecules. One common approach involves the use of metabolic labeling of cell-surface glycoproteins with an azide-modified sugar. Subsequent reaction with an alkyne- or DBCO-modified APDye 546 allows for the global profiling of the cell-surface glycoproteome.

Alternatively, a more targeted approach can be used where a specific cell-surface protein or receptor is labeled. This can be accomplished by using an antibody or other affinity ligand that is conjugated to a bioorthogonal handle, such as an alkyne. The cell is first treated with the modified antibody, which binds to its target protein. Then, this compound is added, which reacts with the alkyne group on the antibody, resulting in the specific labeling of the protein of interest. This method allows for the precise localization and tracking of individual proteins on the cell surface.

Application
Labeling Strategy
Biological Insight
Organelle LabelingTargeting proteins with bioorthogonal handles localized to specific organellesVisualization of organelle morphology and dynamicsCell-Surface Protein ProfilingMetabolic labeling of glycoproteins or targeted labeling with modified antibodiesAnalysis of the cell-surface glycoproteome and localization of specific proteins
Compound Names
Compound Name
This compoundAPDye 546

Imaging and Detection Modalities in Academic Research Employing Apdye 546 Azide Plus

Fluorescence Microscopy Applications and Advanced Techniques

APDye 546 Azide (B81097) Plus, with its excitation and emission maxima at approximately 556 nm and 573 nm respectively, is well-suited for a variety of fluorescence microscopy applications. axispharm.com It is spectrally similar to other established dyes like Alexa Fluor® 546, which allows for its seamless integration into existing imaging protocols. axispharm.com The dye's inherent brightness and photostability are critical attributes for producing clear, high-contrast images with minimal background interference. axispharm.com

In both confocal and widefield microscopy, APDye 546 Azide Plus contributes to the generation of high-resolution images of cellular and subcellular structures. Confocal microscopy, with its ability to reject out-of-focus light, combined with the bright fluorescence of this compound, enables the detailed three-dimensional reconstruction of biological samples. Widefield microscopy, while simpler in its optical setup, also benefits from the dye's strong signal, which is crucial for clearly resolving structures of interest. The combination of photodynamic diagnosis with reflectance confocal microscopy has shown to be effective in determining tumor margins, highlighting the utility of advanced imaging techniques in a clinical research context. ijdvl.com

Super-resolution microscopy techniques bypass the diffraction limit of light, offering unprecedented detail at the nanoscale. researchgate.netthermofisher.com Techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy place stringent demands on the fluorescent probes used. thermofisher.comnih.gov STORM, a single-molecule localization microscopy (SMLM) method, relies on the photoswitching properties of fluorophores to reconstruct images with a resolution in the tens of nanometers. microscopyu.com STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation focus, thereby narrowing the effective point-spread function. researchgate.netthermofisher.com The photostability and brightness of dyes are critical for withstanding the high-intensity lasers used in STED and for the repeated cycling between on and off states in STORM. thermofisher.com While direct mentions of this compound in published STORM or STED studies are not prevalent in the initial search, its characteristics as a bright and photostable dye make it a potential candidate for such applications. Fluorescent dyes with similar spectral properties are commonly used in these advanced imaging modalities. nih.govbiotium.com

Time-lapse imaging is a powerful method for studying the dynamics of biological processes over time, from hours to days. thermofisher.comfrontiersin.org This technique is essential for understanding phenomena such as cell migration, protein localization, and developmental pathways. frontiersin.org The success of long-term time-lapse imaging hinges on the use of photostable fluorophores that can withstand repeated excitation without significant photobleaching, as well as maintaining a stable sample environment. thermofisher.com The bright and stable fluorescence of this compound makes it a suitable probe for tracking labeled molecules and structures over extended periods, providing valuable insights into their dynamic behavior within living cells. axispharm.com The ability to monitor the dynamic behavior of nuclear bodies, for instance, provides crucial information about their formation and maintenance. nih.gov

Flow Cytometry Methodologies and Multiplexing Capabilities

Flow cytometry is a high-throughput technique used for the rapid analysis and sorting of cells in a heterogeneous population. abclonal.com this compound is well-suited for flow cytometry due to its bright fluorescence, which allows for clear distinction between labeled and unlabeled cells. axispharm.com

A key strength of flow cytometry is its ability to perform multi-parameter analysis, simultaneously measuring several characteristics of individual cells. abclonal.com This is often achieved by using multiple fluorophores with distinct emission spectra. The spectral properties of this compound allow it to be used in combination with other dyes, enabling researchers to identify and quantify specific cell subpopulations based on the expression of multiple markers. axispharm.com For example, in immunophenotyping, different immune cell subsets can be identified and sorted based on their unique cell surface markers labeled with different colored fluorophores. abclonal.com The "Plus" designation in some azide dyes indicates an improved molecular structure that can enhance click reaction kinetics, which is beneficial for labeling biomolecules prior to flow cytometric analysis. carlroth.combaseclick.eu

Flow cytometry can provide quantitative data on the number of cells expressing a particular marker and the intensity of the fluorescent signal, which can be correlated to the abundance of the target molecule. bangslabs.comnih.gov To ensure the accuracy and reproducibility of these measurements, standardized fluorescence intensity units, such as Molecules of Equivalent Soluble Fluorochrome (MESF), are often used. bangslabs.com The brightness and pH-insensitivity of dyes like APDye 546 Azide are advantageous for quantitative applications, as they provide a stable and reliable signal across a range of experimental conditions. axispharm.com This allows for the precise quantification of changes in protein expression or other cellular parameters in response to various stimuli or treatments. nih.gov For instance, protocols have been developed to combine apoptosis detection with the quantification of specific protein expression in different cell subpopulations. nih.gov

Immunofluorescence Assays and Probe Integration

This compound is a fluorescent probe that plays a significant role in modern immunofluorescence (IF) assays. As a member of the azide-containing dye family, it is utilized in bioorthogonal chemistry, specifically in copper-catalyzed or copper-free "click" reactions. axispharm.comjenabioscience.combiotium.com This functionality allows for the precise and stable attachment of the dye to alkyne-modified biomolecules, including antibodies, without interfering with their biological function. The resulting conjugates are known for their bright, photostable orange fluorescence, making them well-suited for various imaging applications. axispharm.comthermofisher.cn

The spectral properties of this compound, which is spectrally similar to Alexa Fluor® 546, feature an excitation maximum around 554-556 nm and an emission maximum near 570-573 nm. axispharm.comaxispharm.com This positions it ideally for use with common laser lines, such as the 488 nm or 532 nm lasers, and ensures its compatibility with standard fluorescence microscopy and flow cytometry setups. axispharm.comthermofisher.cn Its pH-insensitivity across a broad range (pH 4-10) further contributes to its utility in diverse experimental conditions. axispharm.com

PropertyValue
Excitation Maximum~554-556 nm axispharm.comaxispharm.com
Emission Maximum~570-573 nm axispharm.comaxispharm.com
Molecular Weight~1040.20 (protonated) axispharm.comnih.gov
SolubilityWater, DMSO, DMF axispharm.com
Spectrally Similar DyesAlexa Fluor® 546, TAMRA, CF™ 543 axispharm.com
Interactive data table based on available research data.

Primary and Secondary Antibody Labeling for Research Diagnostics

In the context of research diagnostics, the covalent labeling of antibodies is a cornerstone of immunofluorescence. This compound is integrated into this process through click chemistry, a highly efficient and specific conjugation method. The process typically involves modifying antibodies with an alkyne group, which then serves as a reactive handle for the azide group on the dye.

Primary Antibody Labeling: Direct detection methods involve labeling the primary antibody that directly binds to the target antigen. While this approach is straightforward and minimizes steps, labeling primary antibodies with this compound requires the initial introduction of an alkyne group to the antibody. This method is advantageous for multiplexing experiments where using multiple antibodies from the same host species could lead to cross-reactivity with secondary antibodies. Antibody labeling kits, which provide the necessary reagents and protocols, facilitate this conjugation process. thermofisher.comazurebiosystems.com

Secondary Antibody Labeling: Indirect detection, which uses a labeled secondary antibody that recognizes the primary antibody, is a more common approach. fluorofinder.com This method offers inherent signal amplification since multiple polyclonal secondary antibodies can bind to a single primary antibody. fluorofinder.com Researchers can purchase pre-conjugated secondary antibodies or label them in-house using kits. azurebiosystems.com The use of this compound-labeled secondary antibodies provides a bright and robust signal for visualizing the location of the primary antibody and, by extension, the target antigen.

Signal Amplification Strategies in Immunofluorescence

A significant challenge in immunofluorescence is the detection of low-abundance targets. fluorofinder.com Signal amplification strategies are therefore crucial for enhancing the fluorescent signal to a detectable level. This compound can be incorporated into several of these advanced techniques.

Indirect Detection: As mentioned, switching from a directly labeled primary antibody to an unlabeled primary followed by a fluorescently labeled secondary antibody is a fundamental method of signal amplification. fluorofinder.com The stoichiometry of multiple secondary antibodies binding to one primary antibody naturally boosts the signal.

Tyramide Signal Amplification (TSA): This is a powerful enzymatic amplification method. It involves a primary antibody, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). In the presence of hydrogen peroxide, the HRP enzyme activates a fluorescently labeled tyramide substrate, such as one conjugated with APDye 546. creative-diagnostics.com The activated tyramide then covalently binds to tyrosine residues on proteins in the immediate vicinity of the target. This results in the deposition of a high density of fluorophores near the antigen, leading to a dramatic increase in signal intensity. fluorofinder.comcreative-diagnostics.com The high sensitivity of TSA allows for a significant reduction in the concentration of the primary antibody, which can in turn lower background noise. creative-diagnostics.com

Cyclic Staining Amplification: A newer technique, known as FRACTAL (fluorescent signal amplification via cyclic staining of target molecules), involves the repeated labeling of target proteins using a pair of secondary antibodies that bind to each other. nih.gov This cyclic process can amplify signal intensity several-fold. To prevent cross-reactivity in multiplexed experiments using this method, mutually cross-adsorbed antibodies are essential. nih.gov This advanced strategy can be combined with super-resolution microscopy for highly detailed imaging. nih.gov

Amplification StrategyPrincipleKey Advantage
Indirect Detection Multiple labeled secondary antibodies bind to a single primary antibody. fluorofinder.comSimplicity and inherent signal boost over direct detection. fluorofinder.com
Tyramide Signal Amplification (TSA) HRP-catalyzed deposition of multiple fluorescent tyramide molecules at the target site. fluorofinder.comcreative-diagnostics.comHigh-density labeling for detecting low-abundance targets. creative-diagnostics.com
Cyclic Staining (FRACTAL) Repetitive staining cycles using mutually binding secondary antibodies. nih.govSignificant, controllable signal amplification for multiplexed imaging. nih.gov
Interactive data table summarizing common immunofluorescence signal amplification strategies.

Quantitative Fluorescence Studies and Signal-to-Noise Ratio Enhancements

The utility of a fluorophore in quantitative studies hinges on its brightness, photostability, and the ability to achieve a high signal-to-noise ratio (SNR). The high fluorescence quantum yield and photostability of dyes like APDye 546 are critical for generating a stable signal that allows for the sensitive detection of biological structures. thermofisher.cn

Techniques for Detecting Low Abundance Targets

Detecting proteins or other molecules that are present in very low quantities is a common objective in academic research. The brightness and stability of APDye 546 Plus are advantageous, but often need to be combined with specific techniques to achieve the necessary sensitivity.

Tyramide Signal Amplification (TSA): As detailed previously, TSA is a premier method for enhancing signals from low-expression proteins or for revealing proteins in subcellular compartments where they may be otherwise undetectable. creative-diagnostics.com By depositing a large number of fluorophores, such as APDye 546, at the site of the antigen, TSA can overcome the limitations imposed by a low target copy number. fluorofinder.comcreative-diagnostics.com

Optimized Antibody Conjugates: The degree of labeling (DOL), or the number of fluorophore molecules per antibody, can be optimized to maximize brightness without causing self-quenching. thermofisher.cnulab360.com Using antibody labeling kits allows for controlled conjugation reactions to achieve an optimal DOL, which is crucial for quantitative applications. thermofisher.comulab360.com

Background Reduction Strategies for Improved Data Quality

High background fluorescence can obscure the specific signal and compromise data quality. fluorofinder.com Background can arise from several sources, including autofluorescence from the sample itself and non-specific binding of antibodies.

Blocking: Adequate blocking steps are essential to prevent non-specific antibody binding. This typically involves pre-incubating the sample with a protein solution, such as bovine serum albumin (BSA), to block sites that could otherwise bind the primary or secondary antibodies non-specifically.

Cross-Adsorbed Secondary Antibodies: In multiplexing experiments, using secondary antibodies that have been "cross-adsorbed" is critical. These antibodies have been purified to remove any members that would bind to immunoglobulins from off-target species, thereby preventing unwanted cross-reactivity. fluorofinder.com

Washing: Sufficient washing steps between antibody incubations are crucial for removing unbound antibodies that contribute to background noise. fluorofinder.com

Endogenous Enzyme Quenching: For enzymatic amplification methods like TSA, it is important to quench any endogenous peroxidase activity in the tissue, which could lead to non-specific tyramide deposition. This is often achieved by treating the sample with hydrogen peroxide before adding the HRP-conjugated antibody. creative-diagnostics.com

By combining the favorable spectral properties of this compound with meticulous experimental design that includes robust signal amplification and background reduction techniques, researchers can achieve the high-quality, high-SNR data required for quantitative immunofluorescence studies.

Development of Chemical Probes and Activity Based Profiling with Apdye 546 Azide Plus

Design Principles for APDye 546 Azide (B81097) Plus-Based Bioactive Ligands

The creation of effective chemical probes requires a design that balances target affinity and reactivity with minimal interference in the biological system under investigation. APDye 546 Azide Plus is engineered for the detection step of a two-step labeling procedure, a strategy that has become central to modern probe design. 2bscientific.commdpi.com

This compound serves as a reporter tag for small molecule probes designed to study target engagement. The general strategy involves synthesizing a bioactive small molecule—a ligand, inhibitor, or substrate analog—that is functionalized with an alkyne group. nih.gov This alkyne serves as a small, minimally intrusive "handle." When this alkyne-modified probe is introduced into a biological system (such as a cell lysate or live cells), it binds to its protein target(s). Following binding and washout of the unbound probe, the azide group of this compound can be covalently attached to the alkyne handle via the CuAAC reaction. vectorlabs.com

The fluorescence of the APDye 546 dye then allows for the visualization and quantification of the probe-protein conjugate, confirming target engagement. vectorlabs.com A significant advantage of this compound is its inherent copper-chelating system. axispharm.comvectorlabs.com This feature allows the dye itself to form a strong, active copper complex that acts as both a reactant and a catalyst, dramatically accelerating the click reaction. axispharm.comvectorlabs.com This enhanced reactivity is particularly valuable for detecting low-abundance targets, a common challenge in target engagement studies. vectorlabs.comvectorlabs.com

PropertyDescriptionRelevance to Probe Design
Reactive Group Azide (within a copper-chelating structure)Reacts specifically with alkyne-modified small molecule probes via CuAAC. axispharm.comvectorlabs.com
Detection Method FluorescenceEnables sensitive visualization and quantification of target engagement. vectorlabs.com
Excitation/Emission ~543 nm / ~563 nmCompatible with common laser lines (e.g., 532 nm) used in fluorescence microscopy and flow cytometry. vectorlabs.com
Key Feature "Azide Plus" TechnologyAn integrated copper-chelating system accelerates the CuAAC reaction, improving sensitivity for low-abundance targets. axispharm.comvectorlabs.com

A primary goal in probe design is to ensure that the reporter tag does not alter the parent molecule's biological activity or distribution. Attaching a bulky fluorophore directly to a small molecule can cause steric hindrance, preventing it from binding to its target's active site or altering its cell permeability. mdpi.com

The two-step labeling approach, for which this compound is designed, is the principal strategy to circumvent this issue. By first introducing the small molecule probe bearing only a small, bio-inert alkyne tag, the perturbation to the biological system is minimized. mdpi.com The large, fluorescent this compound molecule is introduced only in a second, terminal step, after the probe has already engaged its target.

Furthermore, the "Azide Plus" technology contributes to minimal perturbation by enhancing biocompatibility. Conventional CuAAC reactions require copper concentrations that can be toxic to cells. vectorlabs.com The integrated copper-chelating motif in this compound boosts the reaction efficiency to such an extent that the concentration of the copper catalyst can be significantly reduced, minimizing cellular toxicity and making it more suitable for live-cell studies. vectorlabs.com

StrategyRationaleAdvantage with this compound
Two-Step Labeling Introduces a small alkyne "handle" on the primary probe, minimizing steric interference during target binding. mdpi.comThis compound is specifically designed as the reporter tag for the second step.
Bioorthogonal Reaction The azide-alkyne reaction is highly specific and does not interfere with native biological functional groups. mdpi.comThe azide moiety of the dye ensures chemoselective ligation to the alkyne-tagged probe.
Reduced Catalyst Concentration High copper levels can be cytotoxic. vectorlabs.comThe "Azide Plus" feature allows for a tenfold reduction in copper catalyst concentration without sacrificing labeling efficiency, thus improving biocompatibility. vectorlabs.com

Target Identification and Proteomic Applications

Beyond confirming target engagement, a major application of activity-based probes is the identification of novel protein targets from complex proteomes. This process typically involves enrichment of the labeled proteins followed by identification using mass spectrometry.

While this compound is a fluorescent tag for visualization, the same two-step "click" chemistry workflow can be adapted for protein enrichment by substituting the fluorescent azide with an azide-functionalized affinity tag, such as biotin-azide.

The typical workflow is as follows:

An alkyne-modified bioactive probe is incubated with a complex proteome (e.g., cell lysate).

The probe covalently labels its protein target(s).

An azide-biotin tag is "clicked" onto the alkyne handle of the probe-protein conjugate.

The now-biotinylated proteins are enriched from the complex mixture using affinity purification, for example, with streptavidin-coated beads. researchgate.net

The enriched proteins are digested into peptides and identified by liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

In this context, this compound is used in a parallel experiment. By running the labeled proteome on an SDS-PAGE gel, the fluorescence from the dye allows for direct visualization, confirming that the probe has successfully labeled proteins of the expected molecular weight before proceeding with the more resource-intensive enrichment and mass spectrometry steps. The high reactivity of the "Plus" reagent ensures efficient labeling, which is critical for the subsequent successful enrichment of target proteins, especially those of low abundance. vectorlabs.com

Quantitative proteomics aims to measure changes in protein abundance or activity across different states. In the context of ABPP, this can reveal how a drug affects an enzyme's activity or how protein activity changes in disease. While no isotopic variants of this compound are specifically described, the probe-labeling workflow is fully compatible with established quantitative proteomics methods.

One approach is the use of label-free quantification, such as data-independent acquisition (DIA) mass spectrometry combined with ABPP (DIA-ABPP). nih.gov This method allows for reproducible and accurate high-throughput quantification across many samples without the need for isotopic labels. nih.gov Researchers can use an alkyne-probe to profile protein activity across multiple conditions (e.g., different drug treatments or time points), followed by enrichment and DIA-MS analysis to quantify changes in the abundance of the labeled targets. Again, this compound can serve as a valuable tool for initial validation and optimization of the labeling conditions for each sample before quantitative mass spectrometry analysis.

In Situ and Live-Cell Labeling for Mechanistic Biological Studies

Observing biological processes as they happen within living cells provides invaluable mechanistic insights. thermofisher.com The application of chemical probes in live cells presents significant challenges, primarily concerning cell permeability, probe-induced toxicity, and the biocompatibility of the labeling reaction.

This compound and its underlying technology are particularly well-suited for these applications. The enhanced reaction kinetics of the "Azide Plus" reagents are highly advantageous for detecting biomolecules inside cells, where targets may be present at low concentrations. vectorlabs.com The unprecedented reactivity leads to an improved signal-to-noise ratio, which is highly desirable for cellular imaging. axispharm.comvectorlabs.com

Most importantly, the ability to significantly lower the concentration of the copper catalyst mitigates its cytotoxic effects, a major barrier to live-cell click chemistry experiments. vectorlabs.com This improved biocompatibility makes it possible to label alkyne-modified biomolecules—such as newly synthesized proteins incorporating an alkyne-bearing amino acid analog or DNA incorporating an alkyne-modified nucleoside—in living or fixed cells with minimal physiological disruption. vectorlabs.comnih.gov This enables the spatial and temporal tracking of protein synthesis, trafficking, and other dynamic processes, providing a deeper understanding of cellular mechanisms. vectorlabs.comthermofisher.com

Advantage for In Situ/Live-Cell LabelingMechanism
High Sensitivity The "Azide Plus" structure accelerates the click reaction, enabling the detection of low-abundance biomolecules within the cell. vectorlabs.com
Improved Biocompatibility Enhanced reaction efficiency allows for a significant reduction in the concentration of the cytotoxic copper catalyst. vectorlabs.com
High Signal-to-Noise Ratio The near-instantaneous reaction minimizes background signal from unreacted probes. axispharm.comvectorlabs.com
Versatility Can be used to label a wide range of alkyne-tagged biomolecules, including proteins, nucleic acids, and glycans, in fixed and permeabilized cells. vectorlabs.comvectorlabs.comnih.gov

Real-Time Visualization of Biochemical Events

The development of chemical probes for activity-based protein profiling (ABPP) has provided powerful tools for studying enzyme function directly in complex biological systems. nih.gov ABPP utilizes activity-based probes (ABPs) that covalently bind to the active sites of specific proteins or protein families. nih.govnih.gov A key strategy in ABPP involves a two-step approach to improve cell permeability and reduce steric hindrance by using a small, bioorthogonal tag on the initial probe. nih.govmdpi.com

This compound is a fluorescent chemical probe specifically designed for the second step of this process. It features an azide group that can be covalently linked to a complementary alkyne tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". mdpi.comvectorlabs.com In a typical ABPP workflow, a target protein is first labeled with an ABP containing a terminal alkyne. Subsequently, this compound is introduced, which selectively and efficiently reacts with the alkyne-modified protein, rendering it fluorescent for visualization and analysis. nih.gov

A distinguishing feature of this compound is its integrated copper-chelating system. vectorlabs.comaxispharm.com This system forms a strong, active copper complex that acts as both a reactant and a catalyst in the CuAAC reaction. vectorlabs.comaxispharm.com This feature significantly accelerates the reaction rate, which is particularly advantageous for the detection of low-abundance protein targets and for improving the signal-to-noise ratio in imaging applications. vectorlabs.comaxispharm.com The enhanced reactivity holds potential for visualizing biochemical processes with greater temporal resolution. The probe's bright and stable orange fluorescence is well-suited for detection using common microscopy laser lines. vectorlabs.com

Table 1: Spectroscopic and Chemical Properties of this compound
PropertyValueReference
Excitation Maximum (Abs)543 nm vectorlabs.com
Emission Maximum (Em)563 nm vectorlabs.com
Molar Extinction Coefficient110,000 cm-1M-1 vectorlabs.comaxispharm.com
Recommended Microscopy Laser543 nm or 546 nm vectorlabs.com
Reactive GroupAzide vectorlabs.comaxispharm.com
SolubilityWater, DMSO, DMF vectorlabs.comaxispharm.com

Monitoring Protein Synthesis and Turnover (e.g., BONCAT)

Bio-orthogonal non-canonical amino acid tagging (BONCAT) is a widely used method for specifically labeling and analyzing newly synthesized proteins within cells. nih.govnih.govresearchgate.net This technique allows researchers to distinguish newly created proteins from the pre-existing proteome, enabling the study of proteome dynamics in response to various stimuli or developmental stages. nih.gov BONCAT relies on the metabolic incorporation of a non-canonical amino acid containing a bioorthogonal handle into nascent polypeptide chains during translation. nih.govresearchgate.net

The workflow for monitoring protein synthesis using this compound involves the use of an alkyne-bearing amino acid analog, such as homopropargylglycine (HPG), which is a surrogate for methionine. researchgate.net Cells are cultured in a methionine-deficient medium supplemented with HPG, which is then incorporated into newly synthesized proteins by the cellular translational machinery.

Following metabolic labeling, the alkyne-tagged proteins can be visualized by covalent attachment of a fluorescent reporter. Cells are typically fixed and permeabilized, then subjected to a CuAAC click reaction with this compound. vectorlabs.com The azide group on the dye reacts specifically with the alkyne handle on the HPG residues within the new proteins. mdpi.comvectorlabs.com This conjugation labels the entire population of newly synthesized proteins with a bright, stable orange fluorescence, allowing for their visualization by fluorescence microscopy and quantitative analysis of protein synthesis rates and localization. vectorlabs.comaxispharm.com This method has been successfully used to identify hundreds of proteins synthesized within a short, two-hour timeframe in cell culture. nih.govresearchgate.net The ability to visualize and isolate proteins synthesized in specific time windows provides a powerful tool for investigating protein turnover and the cellular response to external cues. nih.gov

Table 2: Key Reagents and Their Roles in BONCAT for Visualizing Protein Synthesis
ReagentChemical HandleFunction in BONCAT WorkflowReference
Homopropargylglycine (HPG)Terminal AlkyneNon-canonical amino acid analog that is metabolically incorporated into newly synthesized proteins. researchgate.net
This compoundAzideFluorescent probe that covalently attaches to the alkyne handle on HPG-labeled proteins via CuAAC click chemistry for visualization. vectorlabs.comaxispharm.com
Copper(I) Catalyst (e.g., from CuSO4 and a reducing agent)N/ACatalyzes the [3+2] cycloaddition reaction between the azide probe and the alkyne-modified protein. The "Plus" compound contains a chelating system to enhance this catalysis. vectorlabs.comresearchgate.net

Comparative Analysis and Future Research Directions for Apdye 546 Azide Plus

Comparison with Conventional Azide (B81097) Dyes and Spectrally Similar Fluorophores

APDye 546 Azide Plus is a bright, orange-fluorescent dye designed for click chemistry applications. vectorlabs.com It shares spectral properties with other popular fluorophores, including Alexa Fluor® 546, Atto™ 546, and CF® 546. axispharm.com The choice of a fluorophore in a research context is often dictated by its performance metrics, such as photostability, brightness, and pH insensitivity, as well as its advantages over spectrally similar dyes.

Photostability: Photostability, the ability of a fluorophore to resist photobleaching upon exposure to excitation light, is a critical parameter in fluorescence microscopy, particularly in time-lapse imaging and super-resolution techniques. optolongfilter.com While direct comparative studies on the photostability of this compound against its spectral analogs are not extensively detailed in the reviewed literature, the Alexa Fluor® series of dyes, to which APDye 546 is often compared, is well-regarded for its enhanced photostability over conventional dyes like fluorescein (B123965) and rhodamine. nih.goviu.edu Manufacturers of APDye 546 assert that it is a photostable dye suitable for demanding imaging applications. axispharm.com

pH Insensitivity: In many biological experiments, maintaining a stable pH can be challenging. Therefore, fluorophores that exhibit stable fluorescence across a range of pH values are highly desirable. APDye 546 is reported to be water-soluble and pH-insensitive in the range of pH 4 to 10. vectorlabs.comvectorlabs.com This characteristic ensures reliable and consistent fluorescence signals in various experimental conditions, a feature it shares with the Alexa Fluor® series of dyes. nih.goviu.edu

Performance MetricThis compoundAlexa Fluor® 546Atto™ 546CF® 546
PhotostabilityReported as photostableHigh photostability optolongfilter.comnih.govthermofisher.comIncreased photostability sigmaaldrich.comHigh photostability biotium.com
BrightnessBright fluorescence vectorlabs.comHigh fluorescence brightness optolongfilter.comthermofisher.comIntense brightness sigmaaldrich.comSuperior brightness biotium.com
pH InsensitivityStable from pH 4-10 vectorlabs.comvectorlabs.comStable from pH 4-10 nih.govData not availableData not available

The primary advantage of this compound over its spectral equivalents lies in its integrated copper-chelating system. While Alexa Fluor® 546, Atto™ 546, and CF® 546 are available as azide derivatives for click chemistry, they typically require the addition of a separate copper catalyst and a copper-chelating ligand to proceed efficiently and with reduced cytotoxicity in live-cell applications. nih.gov The "Plus" designation in this compound signifies the inclusion of a copper-chelating moiety within the dye's structure, which simplifies the experimental workflow and enhances the reaction's biocompatibility and speed. nih.gov This all-in-one reagent design is a significant step forward in improving the usability of CuAAC in complex biological media. nih.gov

Impact of Integrated Copper Chelating Systems on Research Outcomes

The development of copper-chelating azides has addressed some of the key limitations of the conventional CuAAC reaction, namely copper-induced cytotoxicity and variable reaction kinetics in complex biological environments.

The use of copper(I) as a catalyst in click chemistry has been a concern in live-cell imaging due to its cytotoxicity. nih.gov The integrated copper-chelating system in this compound allows for the use of lower concentrations of copper, significantly improving the biocompatibility of the labeling protocol. vectorlabs.com By chelating the copper ions, the dye localizes the catalyst to the site of the reaction, which can lead to a reduction in off-target effects and cellular stress. vectorlabs.com This is a crucial advantage for long-term live-cell imaging studies where maintaining cell health is paramount. nih.gov

The copper-chelating moiety in this compound not only reduces toxicity but also dramatically accelerates the CuAAC reaction. nih.gov Studies on similar copper-chelating azides have shown that they can undergo much faster click chemistry compared to non-chelating azides. mit.edu This rate enhancement is so significant that it can compensate for the use of lower copper concentrations. nih.govmit.edu In some cases, the reaction with a chelating azide at a low copper concentration can be faster than the reaction with a non-chelating azide at a much higher copper concentration. mit.edu This enhanced reactivity is particularly beneficial for labeling low-abundance biomolecules and for ensuring the completeness of the reaction in complex and challenging media such as cell lysates. vectorlabs.com The rapid reaction kinetics allow for efficient labeling within minutes, which is a significant improvement over slower, non-catalyzed bioorthogonal reactions. nih.gov

FeatureImpact on Research OutcomesSupporting Evidence
Integrated Copper ChelationMitigates copper toxicity in live cells, enabling longer and more reliable imaging experiments.Allows for the use of lower copper concentrations, improving biocompatibility. vectorlabs.com
Enhanced Reaction KineticsIncreases reaction speed and efficiency, especially for low-abundance targets and in complex media.Chelating azides react faster than non-chelating azides, even at lower copper concentrations. nih.govmit.edu

Emerging Applications and Methodological Innovations

The unique properties of this compound and other copper-chelating azide dyes are paving the way for their use in advanced and demanding applications. The combination of brightness, photostability, and enhanced reaction kinetics makes these probes particularly well-suited for super-resolution microscopy techniques, such as STED and STORM, which require robust fluorophores. optolongfilter.comnih.gov The ability to perform rapid and biocompatible labeling opens up new possibilities for dynamic in vivo imaging, allowing researchers to track the movement and interactions of biomolecules in real-time with high spatial resolution. nih.gov

Furthermore, the simplified workflow afforded by an all-in-one reagent like this compound is a significant methodological innovation. It reduces the number of components to be added to a reaction, which can be particularly advantageous in high-throughput screening and in the development of diagnostic assays. The improved signal-to-noise ratio resulting from the efficient and specific labeling can lead to more sensitive and reliable detection of biomolecules in various research and clinical contexts.

Future research will likely focus on expanding the palette of "Plus" reagents with different spectral properties to facilitate multiplexed imaging, where multiple targets are visualized simultaneously. Additionally, the development of even more efficient copper-chelating systems could further reduce the required copper concentration, pushing the boundaries of biocompatible click chemistry and enabling its application in even more sensitive biological systems.

Integration into Advanced Drug Delivery Systems Research

The unique properties of this compound make it a compelling candidate for the development and analysis of advanced drug delivery systems. The primary advantage lies in the enhanced biocompatibility of the "Plus" modality's click reaction. nih.govresearchgate.net Advanced drug delivery vehicles, such as nanoparticles, liposomes, and polymer conjugates, are often designed for use in living systems. The ability to fluorescently label these carriers to track their biodistribution, cellular uptake, and cargo release is critical for preclinical evaluation.

Traditional CuAAC labeling protocols often require copper concentrations that can be cytotoxic, limiting their application in vivo. nih.gov The integrated chelating system in this compound significantly accelerates the reaction, which allows for a substantial reduction in the required copper catalyst concentration—often by tenfold or more—without compromising labeling efficiency. nih.govvectorlabs.com This reduction in copper-induced toxicity is paramount for maintaining the integrity of the biological system under study and obtaining physiologically relevant data on the drug delivery vehicle's performance.

Researchers can functionalize a drug delivery nanoparticle with an alkyne group and then use this compound to fluorescently tag the particle for visualization. The rapid, efficient, and more biocompatible conjugation process ensures that a high degree of labeling is achieved with minimal perturbation to the nanoparticle's structure or the biological environment. This enables detailed, real-time tracking of the delivery system's journey to its target site.

FeatureImplication for Drug Delivery ResearchSupporting Principle
Integrated Cu-Chelator Accelerates CuAAC reaction kinetics significantly. nih.govThe chelating motif raises the effective local concentration of the Cu(I) catalyst at the reaction site. vectorlabs.com
Reduced Copper Load Lowers cytotoxicity, enabling more reliable studies in live cells and organisms. nih.govvectorlabs.comCopper-mediated generation of reactive oxygen species is a primary source of toxicity in traditional CuAAC. nih.gov
High S/N Ratio Allows for sensitive detection and tracking of low concentrations of delivery vehicles. axispharm.comEfficient labeling leads to brighter signals over background fluorescence.
Bioorthogonal Reactivity Labeling reaction is highly specific and does not interfere with native biological processes. springernature.comAzide and alkyne groups are abiotic and react selectively with each other. wikipedia.org

Multi-Color Imaging and Förster Resonance Energy Transfer (FRET) Studies

The spectral properties of APDye 546 make it a versatile tool for more complex imaging experiments, including multi-color analysis and Förster Resonance Energy Transfer (FRET).

For multi-color imaging, this compound can be used in conjunction with other spectrally distinct, azide- or alkyne-functionalized fluorophores. thermofisher.comnih.govmdpi.com By employing orthogonal bioorthogonal reaction pairs (e.g., CuAAC for one target and a copper-free strain-promoted reaction for another) or by labeling different targets with spectrally resolved "clickable" dyes, researchers can simultaneously visualize multiple molecular species within a single sample. wikipedia.orgnih.gov For example, a researcher could label newly synthesized proteins with an alkyne-modified amino acid for detection with this compound, while simultaneously labeling specific glycans with an azide-modified sugar for detection with a blue or far-red fluorescent alkyne dye.

Furthermore, APDye 546 is spectrally analogous to Alexa Fluor 546, a well-established fluorophore in FRET-based assays. axispharm.comaxispharm.com FRET is a mechanism that describes energy transfer between two light-sensitive molecules and is highly dependent on the distance between them (typically within 10 nm), making it a powerful "molecular ruler" for studying molecular interactions. qmul.ac.uk Given its excitation and emission profile, APDye 546 can function effectively as a FRET acceptor when paired with a donor dye such as Alexa Fluor 488 or as a donor for an acceptor dye like Alexa Fluor 647. qmul.ac.uknih.gov The bioorthogonal nature of the Azide Plus functionality allows for the precise, site-specific incorporation of this FRET-capable dye into a biomolecule of interest, enabling detailed studies of protein-protein interactions, conformational changes, and enzymatic activity.

FRET PartnerRole of APDye 546Förster Radius (R₀) of Analog Pair (Å)Potential Application
Alexa Fluor 488 Acceptor~70Studying protein dimerization
Alexa Fluor 647 Donor~50Monitoring protein conformational changes

Note: Förster Radius (R₀) values are for the analogous Alexa Fluor pairs and serve as an estimate. The precise R₀ depends on various factors. qmul.ac.uk

Theoretical Considerations for Next-Generation Azide Plus Fluorophores

Computational Design and Predictive Modeling for Dye Optimization

The development of next-generation fluorophores with enhanced "Plus" characteristics can be significantly accelerated through computational chemistry. Quantum mechanical methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for predicting the photophysical properties of a dye before its synthesis. nih.govrsc.orgmdpi.com

For a molecule like this compound, computational models can be used to:

Predict Spectral Properties: TD-DFT calculations can accurately predict the absorption (λabs) and emission (λem) maxima of a proposed dye structure. This allows for the in silico tuning of the dye's color by modeling the effects of different electron-donating and electron-withdrawing groups on the core fluorophore scaffold. mdpi.com

Optimize Quantum Yield: The brightness of a dye is determined by its extinction coefficient and its fluorescence quantum yield. Computational models can help identify structural modifications that minimize non-radiative decay pathways (e.g., by restricting molecular vibrations or rotations), thereby maximizing the predicted quantum yield.

Model the Chelation Moiety: DFT can be used to model the coordination of a copper ion with the chelating arm of the "Azide Plus" structure. nih.govacs.org These calculations can predict the stability of the copper complex and provide insight into how the chelation affects the electronic structure of the azide, potentially explaining the observed rate enhancement of the CuAAC reaction. fsu.edu By simulating different chelating structures, researchers can identify novel designs with even greater copper-binding affinity and catalytic activity.

This predictive power allows for a rational design approach, where numerous potential structures are screened computationally, and only the most promising candidates are selected for laborious chemical synthesis and experimental validation. nih.gov

Development of Novel "Plus" Modalities for Enhanced Bioorthogonal Reactivity

The success of the "Azide Plus" concept, which relies on an integrated copper-chelating moiety, paves the way for the development of other novel "Plus" modalities. axispharm.comvectorlabs.com The central strategy is to increase the effective local concentration of the catalyst relative to the reactants, thereby accelerating the reaction and enhancing its biocompatibility. nih.govvectorlabs.com

Future research in this area could focus on several key avenues:

Optimizing the Chelator: The picolyl azide is a well-studied example of a copper-chelating azide that dramatically boosts reaction rates. nih.govresearchgate.netvectorlabs.com Future work could involve designing and synthesizing novel chelating structures with different geometries and donor atoms (e.g., incorporating thioethers or N-heterocyclic carbenes) to further refine the catalytic efficiency and stability of the transient copper complex. nih.gov The goal would be to create a system that is even faster and requires even lower, virtually non-perturbative, concentrations of copper.

Multi-Catalyst Systems: A more advanced "Plus" modality could involve designing azide probes that not only chelate the primary catalyst (copper) but also recruit or interact with co-catalysts or reducing agents that protect the system from oxidative damage, further improving performance in complex biological media.

Heterogeneous "Plus" Reagents: Inspired by advances in heterogeneous catalysis, one could envision "Plus" reagents that promote the formation of localized, nanoparticle-like catalytic centers. For instance, a modified azide could facilitate the assembly of a few copper ions into a highly active catalytic nanocluster at the site of the reaction, providing a significant rate enhancement. nih.govmdpi.com

These theoretical and developmental strategies aim to push the boundaries of bioorthogonal chemistry, leading to a new generation of fluorescent probes with unprecedented speed, sensitivity, and biocompatibility for a wide range of biological applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.